N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzo[d]thiazole moiety, a thiophene ring, and a dimethylaminoethyl side chain. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzo[d]thiazole Moiety: This step involves the condensation of 4,7-dimethoxybenzaldehyde with thiourea under acidic conditions to form the benzo[d]thiazole ring.
Introduction of the Thiophene Ring: The benzo[d]thiazole intermediate is then reacted with a thiophene-2-carboxylic acid derivative in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.
Addition of the Dimethylaminoethyl Side Chain: The final step involves the alkylation of the amide intermediate with 2-(dimethylamino)ethyl chloride under basic conditions to introduce the dimethylaminoethyl side chain.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl side chain, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s structure suggests it may bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride
- N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(methylamino)ethyl)thiophene-2-carboxamide hydrochloride
Uniqueness
N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE is unique due to the presence of both the benzo[d]thiazole and thiophene rings, as well as the dimethylaminoethyl side chain. This combination of structural features imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Biological Activity
N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide hydrochloride is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are noted for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C21H26ClN3O3S2
- Molecular Weight: 468.0324 g/mol
- CAS Number: 1216748-76-3
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Research indicates that this compound may inhibit specific enzymes or receptors involved in critical cellular processes. Molecular docking studies have shown its binding affinity to active sites of target proteins, which could lead to the modulation of their activity and subsequent biological effects .
Anticancer Activity
Several studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. In vitro assays suggest that the compound can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers .
Antimicrobial Properties
Benzothiazole derivatives are also recognized for their antimicrobial activities. The compound has shown effectiveness against a range of bacterial strains and fungi. A study reported that it exhibits significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Neuroprotective Effects
Research has indicated that certain benzothiazole derivatives possess neuroprotective properties. The compound may exert protective effects on neuronal cells under oxidative stress conditions, potentially through antioxidant mechanisms and modulation of neuroinflammatory pathways .
Study 1: Anticancer Efficacy
In a study conducted on various cancer cell lines, this compound was tested for its cytotoxicity. Results indicated a dose-dependent decrease in cell viability with IC50 values comparable to established chemotherapeutic agents. The compound's mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase .
Study 2: Antimicrobial Activity Assessment
A comparative study evaluated the antimicrobial efficacy of this compound against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant zones of inhibition, suggesting that it may serve as a viable candidate for developing new antimicrobial therapies .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Notes |
---|---|---|
4,7-Dimethoxy-1,3-benzothiazole | Anticancer | Simpler structure with similar activity |
N’-(1,3-benzothiazol-2-yl)-arylamides | Antibacterial | Known for broad-spectrum antibacterial properties |
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives | Antifungal | Exhibits antifungal activities alongside antibacterial properties |
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2.ClH/c1-20(2)9-10-21(17(22)14-6-5-11-25-14)18-19-15-12(23-3)7-8-13(24-4)16(15)26-18;/h5-8,11H,9-10H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTNEHSQZOWWBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=CC=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.